molecular formula C7H7BrN2OS B6172772 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one CAS No. 2649068-54-0

5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one

Cat. No. B6172772
CAS RN: 2649068-54-0
M. Wt: 247.1
InChI Key:
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Description

5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one, also known as BMTP, is an organic compound that has been studied in recent years due to its potential applications in various scientific fields. BMTP has been studied for its ability to act as a catalyst in organic synthesis, as well as its potential use in medical research.

Scientific Research Applications

5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis, as well as a potential drug in medical research. In addition, 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one has been studied as a potential inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of memory and learning.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one is not yet fully understood. However, it is believed that 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one acts as an inhibitor of certain enzymes, such as COX-2 and AChE. This inhibition is thought to be due to the ability of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one to bind to the active site of these enzymes, thus preventing them from performing their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one are still being studied. However, it is believed that 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one has the potential to inhibit the activity of certain enzymes, such as COX-2 and AChE. This inhibition could potentially lead to a variety of effects, including the regulation of memory and learning, as well as the regulation of inflammation.

Advantages and Limitations for Lab Experiments

The use of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one in laboratory experiments has several advantages and limitations. One advantage is that 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one is relatively easy to synthesize and can be used as a catalyst in organic synthesis. Additionally, 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one has been studied as a potential inhibitor of certain enzymes, such as COX-2 and AChE, making it a useful tool for medical research.
However, there are also some limitations to the use of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one in laboratory experiments. One limitation is that the mechanism of action of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one is not yet fully understood. Additionally, the effects of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one on biochemical and physiological processes are still being studied, and the full effects of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one are not yet known.

Future Directions

The future of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one is still being explored. One potential direction is the development of new methods for synthesizing 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one, as well as the development of new catalysts for organic synthesis. Additionally, further research is needed to better understand the mechanism of action of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one and its effects on biochemical and physiological processes. Finally, further research is needed to explore the potential applications of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one in medical research.

Synthesis Methods

5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one can be synthesized using a variety of methods, including the use of a palladium-catalyzed cross-coupling reaction. This method involves the use of a palladium catalyst, such as palladium chloride, to catalyze the reaction between a bromine-substituted aromatic compound and a methylthiazole. This reaction results in the formation of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one. Other methods of synthesis include the use of a palladium-catalyzed Heck reaction and a palladium-catalyzed Suzuki-Miyaura reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one involves the reaction of 5-bromo-1-methylpyridin-2(1H)-one with thiosemicarbazide followed by cyclization with sulfuric acid.", "Starting Materials": [ "5-bromo-1-methylpyridin-2(1H)-one", "thiosemicarbazide", "sulfuric acid" ], "Reaction": [ "Step 1: Dissolve 5-bromo-1-methylpyridin-2(1H)-one and thiosemicarbazide in ethanol.", "Step 2: Add a few drops of concentrated sulfuric acid to the mixture and heat under reflux for 4 hours.", "Step 3: Cool the mixture and filter the solid product.", "Step 4: Wash the solid product with ethanol and dry under vacuum to obtain 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one." ] }

CAS RN

2649068-54-0

Product Name

5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one

Molecular Formula

C7H7BrN2OS

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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